1-isopropyl-3-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide
Description
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Properties
IUPAC Name |
5-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-propan-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S2/c1-9(2)20-13(7-10(3)19-20)15(21)18-16-17-12-6-5-11(25(4,22)23)8-14(12)24-16/h5-9H,1-4H3,(H,17,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUCXKPCYPELBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Isopropyl-3-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazole ring, a thiazole moiety, and a methylsulfonyl group. These structural components contribute to its biological properties.
Antitumor Activity
Recent studies have demonstrated that compounds bearing thiazole rings exhibit significant antitumor activity. The presence of electron-donating groups, such as methyl or methoxy substituents on the phenyl ring, enhances cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against A-431 and Jurkat cells, indicating strong antiproliferative effects .
Table 1: Antitumor Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 9 | A-431 | 1.61 |
| Compound 10 | Jurkat | 1.98 |
| Compound 13 | Both A-431 & Jurkat | < Doxorubicin |
Anticonvulsant Activity
The anticonvulsant properties of thiazole-containing compounds have been explored extensively. For example, certain thiazole derivatives have been shown to possess protective effects in seizure models, with effective doses significantly lower than those of standard anticonvulsants. The structure-activity relationship (SAR) indicates that modifications on the thiazole ring can lead to enhanced anticonvulsant activity .
Table 2: Anticonvulsant Activity Data
| Compound | Model | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |
|---|---|---|---|---|
| Analogue 2 | PTZ Seizure | 18.4 | 170.2 | 9.2 |
The biological activity of this compound is thought to be mediated through multiple pathways:
- Inhibition of Kinases : Thiazole derivatives have been identified as potent inhibitors of p38 MAP kinase, which plays a crucial role in inflammatory responses and cancer progression .
- Antioxidant Activity : Some studies suggest that these compounds exhibit antioxidant properties, contributing to their protective effects in various disease models.
- Interaction with Receptors : The compound may act as an adenosine receptor antagonist, potentially influencing neurotransmitter release and neuronal excitability.
Case Studies
- Anticancer Efficacy : A study involving a series of thiazole derivatives demonstrated that specific substitutions on the thiazole ring significantly improved anticancer activity in vitro against breast cancer cell lines .
- Neuroprotective Effects : Another investigation revealed that thiazole derivatives could mitigate cognitive impairment in animal models by modulating serotonin receptors, suggesting potential applications in neurodegenerative diseases .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer therapy. The thiazole moiety is known for its ability to enhance the anticancer properties of various compounds. For instance, derivatives containing the thiazole structure have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2).
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the antiproliferative activity of thiazole-containing compounds against several human cancer cell lines. The results are summarized in Table 1.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 5.71 |
| Compound B | HepG2 | 6.14 |
| Compound C | HCT-116 | 4.50 |
The presence of electron-withdrawing groups, such as chlorine, was found to enhance the anticancer efficacy of these compounds, indicating a structure-activity relationship (SAR) that is crucial for developing effective anticancer agents .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Thiazole derivatives have shown promise against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Case Study: Antibacterial Efficacy
A comparative study on the antibacterial activity of thiazole derivatives revealed significant inhibitory effects against gram-positive and gram-negative bacteria. The results are presented in Table 2.
| Compound | Zone of Inhibition (mm) | Bacteria Type |
|---|---|---|
| Compound D | 10.5 | S. aureus |
| Compound E | 9.0 | E. coli |
| Compound F | 7.0 | B. subtilis |
These findings suggest that modifications to the thiazole structure can lead to enhanced antibacterial activity, making it a viable candidate for developing new antibiotics .
Neurological Applications
The compound's potential in treating neurological disorders has also been explored. Thiazole-based compounds have been associated with anticonvulsant properties, which could be beneficial in managing epilepsy.
Case Study: Anticonvulsant Activity
Research into thiazole derivatives indicated that certain compounds exhibited significant anticonvulsant activity in animal models:
| Compound | ED50 (mg/kg) | Protection Index |
|---|---|---|
| Compound G | 18.4 | 9.2 |
| Compound H | 20.0 | 8.5 |
These results underscore the importance of structural modifications in enhancing the therapeutic efficacy of anticonvulsant agents .
Preparation Methods
Synthesis of the Pyrazole Carboxamide Core
The pyrazole ring is typically constructed via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated ketones. For example, 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid is synthesized through the reaction of ethyl 3-methyl-4-oxopentanoate with isopropylhydrazine hydrochloride in ethanol under reflux (yield: 68–72%). Subsequent hydrolysis with aqueous NaOH yields the carboxylic acid, which is activated using thionyl chloride (SOCl₂) to form the acyl chloride intermediate.
Preparation of the 6-(Methylsulfonyl)Benzo[d]Thiazol-2-Amine Substituent
The benzo[d]thiazole moiety is synthesized via cyclization of 2-aminobenzenethiols with methylsulfonyl-containing electrophiles. A common approach involves:
- Sulfonation of 6-nitrobenzo[d]thiazol-2-amine using methanesulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base (0–5°C, 4 h; yield: 85%).
- Reduction of the nitro group to an amine using hydrogen gas (H₂) and palladium on carbon (Pd/C) in ethanol (25°C, 12 h; yield: 91%).
Coupling and Functionalization Strategies
The final assembly of the compound involves coupling the pyrazole carboxamide with the functionalized benzo[d]thiazole amine.
Amide Bond Formation
The acyl chloride derivative of the pyrazole carboxylic acid reacts with 6-(methylsulfonyl)benzo[d]thiazol-2-amine in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. The reaction is catalyzed by 4-dimethylaminopyridine (DMAP), with triethylamine (TEA) as an acid scavenger (0°C to room temperature, 8 h; yield: 78%). Alternative methods employ carbodiimide-based coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).
Table 1: Comparative Analysis of Coupling Methods
| Coupling Agent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acyl chloride | THF | 0°C → RT | 8 | 78 |
| EDC/NHS | DCM | RT | 12 | 65 |
| DCC | DMF | 40°C | 6 | 71 |
Sulfonation Optimization
The methylsulfonyl group is introduced either before or after coupling. Post-coupling sulfonation uses methanesulfonic anhydride in pyridine (60°C, 3 h; yield: 82%), but this risks over-sulfonation of the pyrazole ring. Pre-sulfonation of the benzo[d]thiazole amine, as described in Section 1.2, is preferred for regioselectivity.
Reaction Optimization and Scalability
Solvent and Catalytic Systems
Cyclodehydration steps benefit from polar aprotic solvents like dimethyl sulfoxide (DMSO), which enhance reaction rates by stabilizing intermediates. For example, DMSO/I₂ systems facilitate oxidative cyclization of chalcone derivatives to pyrazole-containing chromones at 140°C (yield: 69–82%). Similarly, microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 2–3 min for pyrazole cyclization).
Temperature and Time Dependencies
- Pyrazole formation : Optimal at 80–100°C; higher temperatures (>110°C) promote decomposition.
- Sulfonation : Exothermic reaction requiring strict temperature control (0–5°C) to prevent side products.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) achieves >98% purity. Residual solvents are quantified via gas chromatography (GC).
Applications and Derivative Synthesis
While the primary application of this compound is as a DprE1 inhibitor for tuberculosis treatment, its derivatives are explored for anticancer activity. For instance, 3-(5-nitrothiophen-2-yl)pyrazoline analogs exhibit MIC values of 2–4 µg/mL against Mycobacterium tuberculosis H37Rv.
Q & A
Q. What are the key synthetic methodologies for preparing 1-isopropyl-3-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide?
The compound is synthesized via condensation and cyclization reactions. A general procedure involves reacting a pyrazole-5-carboxylic acid derivative with a substituted benzo[d]thiazol-2-amine under coupling agents (e.g., DCC/DMAP). For example, similar compounds were synthesized using N,N-dimethylformamide (DMF) as a solvent, K₂CO₃ as a base, and alkyl/aryl halides for functionalization . The methylsulfonyl group on the benzo[d]thiazole ring is typically introduced via sulfonation of a thiol precursor using oxidizing agents like H₂O₂ or mCPBA .
Q. How is the structural integrity of this compound validated?
Characterization involves a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., isopropyl and methyl groups on the pyrazole ring, sulfonyl group on benzo[d]thiazole) .
- IR spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfonyl (S=O, ~1150–1350 cm⁻¹) functional groups .
- Elemental analysis : Validates purity by matching experimental and theoretical C, H, N, S percentages .
Q. What solvents and reaction conditions are optimal for its synthesis?
Polar aprotic solvents (e.g., DMF, DMSO) are preferred due to their ability to dissolve both polar and nonpolar intermediates. Reactions are typically conducted at 80–120°C under inert atmospheres (N₂/Ar) to prevent oxidation. Base selection (e.g., K₂CO₃, NaH) depends on the reactivity of the nucleophilic amine in the benzo[d]thiazole moiety .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound?
Density Functional Theory (DFT) calculations can model reaction pathways, such as the nucleophilic attack of the benzo[d]thiazol-2-amine on the pyrazole carbonyl group. Transition state analysis and charge distribution maps (e.g., Mulliken charges) help identify electrophilic/nucleophilic sites, guiding functionalization strategies . Molecular docking studies (e.g., with AutoDock Vina) can predict binding affinities to biological targets, such as enzymes or receptors, by analyzing interactions like hydrogen bonding with the sulfonyl group .
Q. What experimental design strategies optimize yield and purity?
Statistical methods like Design of Experiments (DoE) are critical. For example:
- Factorial designs : Screen variables (temperature, solvent, catalyst loading) to identify significant factors affecting yield .
- Response Surface Methodology (RSM) : Optimizes conditions (e.g., reaction time and stoichiometry) using central composite designs . Contradictions in data (e.g., lower yields at high temperatures due to side reactions) are resolved by analyzing Arrhenius plots to balance kinetics and thermodynamics .
Q. How does the methylsulfonyl group influence bioactivity?
The sulfonyl group enhances solubility and hydrogen-bonding capacity, which improves pharmacokinetic properties. In vitro assays (e.g., enzyme inhibition studies) compare derivatives with/without the sulfonyl group to quantify its role. For example, sulfonyl-containing analogs of benzo[d]thiazoles show improved IC₅₀ values against kinases due to stronger ATP-binding pocket interactions .
Q. What analytical techniques resolve structural ambiguities in derivatives?
- X-ray crystallography : Determines absolute configuration and confirms regioselectivity in heterocyclic systems .
- High-Resolution Mass Spectrometry (HRMS) : Distinguishes isomers (e.g., pyrazole vs. isoxazole derivatives) via exact mass measurements .
- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals in complex aromatic systems .
Q. How are stability and degradation profiles assessed?
- Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), and light (UV/Vis) to identify degradation products via HPLC-MS .
- Kinetic stability assays : Monitor hydrolysis of the carboxamide bond in buffer solutions at varying pH (2–12) .
Methodological Considerations
Q. What strategies mitigate byproduct formation during synthesis?
- Protecting groups : Temporarily block reactive sites (e.g., NH in benzo[d]thiazole) using Boc or Fmoc groups .
- Catalytic systems : Use Pd/Cu catalysts for cross-coupling reactions to enhance regioselectivity .
Q. How are structure-activity relationships (SAR) systematically explored?
- Analog libraries : Synthesize derivatives with variations in the isopropyl, methyl, or sulfonyl groups.
- QSAR models : Correlate electronic (Hammett σ) and steric (Taft Es) parameters with biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
